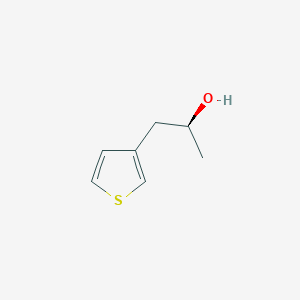

(2S)-1-thiophen-3-ylpropan-2-ol

Description

(2S)-1-Thiophen-3-ylpropan-2-ol is a chiral secondary alcohol with a thiophene substituent at the 3-position of the aromatic ring. Its molecular formula is C₈H₁₀OS, with a molecular weight of 154.23 g/mol. The compound features a stereogenic center at the C2 position, conferring (S)-configuration. Thiophene derivatives are of significant interest in medicinal chemistry due to their bioisosteric properties, often serving as analogs to benzene-containing drugs to enhance metabolic stability or modulate solubility. This compound may find applications as a synthetic intermediate or in pharmacological studies targeting thiophene-based bioactive molecules .

Properties

IUPAC Name |

(2S)-1-thiophen-3-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6,8H,4H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNKFBAAGCSCIX-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CSC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-thiophen-3-ylpropan-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with thiophene and a suitable propanol derivative.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.

Purification: The product is purified using techniques such as distillation or chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2S)-1-thiophen-3-ylpropan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

Substitution: The thiophene ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene-3-carboxaldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (2S)-1-thiophen-3-ylpropan-2-ol involves several steps that can be adapted to create various derivatives, enhancing its biological activity. The compound's structure allows for modifications that can lead to new pharmacological properties. For example, the introduction of different substituents on the thiophene ring or the propanol chain can yield analogs with improved efficacy against specific targets.

Anticancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. Studies have shown that compounds with thiophene moieties can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species generation and mitochondrial dysfunction. For instance, one study reported that a thiophene derivative induced cell death in lymphoma and leukemia cell lines at low micromolar concentrations, highlighting its potential as an anticancer agent .

Antifungal Activity

Thiophene derivatives have also been studied for their antifungal properties. The structure of this compound allows it to interact with fungal cell membranes or metabolic pathways, potentially leading to effective treatments for fungal infections. Research into similar compounds has demonstrated significant antifungal activity against Candida species, suggesting that this compound could be a candidate for further exploration in antifungal drug development .

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of thiophene-containing compounds, including this compound. In acute seizure models, certain derivatives have shown protective effects against seizures, indicating potential use in treating epilepsy and related disorders. The evaluation of these compounds typically includes testing in maximal electroshock and pentylenetetrazole models to assess their efficacy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Various studies have employed molecular docking and SAR analysis to identify key structural features that enhance biological activity. For instance, modifications at specific positions on the thiophene ring or the propanol side chain can significantly influence binding affinities to biological targets such as receptors involved in neurotransmission or cancer cell proliferation .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | Effective against lymphoma and leukemia cells |

| Antifungal | Inhibits growth of fungal pathogens | Significant activity against Candida species |

| Anticonvulsant | Protects against seizures in animal models | Efficacy demonstrated in multiple seizure tests |

| Structure-Activity Studies | Optimization of derivatives for enhanced biological activity | Key modifications identified for improved efficacy |

Mechanism of Action

The mechanism by which (2S)-1-thiophen-3-ylpropan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate biochemical pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Thiophene-Containing Alcohols and Amines

Several structurally related compounds from USP pharmacopeial standards () share the thiophene core but differ in substituents and stereochemistry:

| Compound ID | Name | Molecular Formula | Functional Groups | Key Features |

|---|---|---|---|---|

| a | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C₈H₁₁NOS | Thiophen-2-yl, methylamino, secondary alcohol | Thiophene at 2-position; primary amine substituent |

| e | (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | C₁₉H₂₀NOS | Thiophen-3-yl, naphthyloxy, tertiary amine | Extended aromatic system (naphthalene); ether linkage |

| Target | (2S)-1-Thiophen-3-ylpropan-2-ol | C₈H₁₀OS | Thiophen-3-yl, secondary alcohol | Simpler structure; no amine or ether groups |

Key Observations :

- Stereochemical and Positional Effects : The position of the thiophene ring (2- vs. 3-) influences electronic properties and binding affinity in receptor interactions. For instance, thiophen-2-yl derivatives (e.g., compound a ) may exhibit distinct reactivity due to sulfur’s orientation relative to substituents .

Comparison with Non-Thiophene Alcohols

2-Phenyl-3-Butyn-2-ol (CAS 127-66-2, ) provides a contrasting example of an alkyne-containing alcohol:

| Property | This compound | 2-Phenyl-3-Butyn-2-ol |

|---|---|---|

| Molecular Formula | C₈H₁₀OS | C₁₀H₁₀O |

| Molecular Weight | 154.23 g/mol | 146.19 g/mol |

| Functional Groups | Thiophen-3-yl, secondary alcohol | Phenyl, alkyne, tertiary alcohol |

| Aromatic System | Thiophene (heteroaromatic) | Benzene (homoaromatic) |

| Potential Reactivity | Moderate (S-O interactions) | High (alkyne participation in cycloadditions) |

Key Differences :

- Aromatic vs. Alkyne Reactivity : The alkyne in 2-phenyl-3-butyn-2-ol enables click chemistry applications, whereas the thiophene in the target compound is more suited for bioisosteric replacement in drug design .

- Steric Effects : The tertiary alcohol in 2-phenyl-3-butyn-2-ol may reduce solubility in polar solvents compared to the secondary alcohol in the target compound.

Complex Thiophene Derivatives

The compound (2R)-1,1,1-trifluoro-2-{4-[(2S)-2-{[(3S)-3-methylmorpholin-4-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}propan-2-ol () exemplifies advanced structural complexity:

Key Insights :

- Pharmacological Potential: The sulfonyl and morpholine groups in the compound suggest targeting protease or kinase enzymes, whereas the target compound’s simplicity limits direct therapeutic use .

- Fluorine Incorporation : Trifluoromethyl groups enhance metabolic stability and membrane permeability, a feature absent in the target compound .

Research Findings and Implications

- Synthetic Utility : this compound serves as a versatile chiral building block, whereas bulkier analogs (e.g., compound e ) require multi-step syntheses .

- Safety Profiles : While SDS data for 2-phenyl-3-butyn-2-ol highlight flammability risks (), the target compound’s safety data remain undocumented but may require similar precautions due to alcohol functionality.

Biological Activity

(2S)-1-thiophen-3-ylpropan-2-ol is a chiral compound that has garnered attention for its potential biological activity. This article reviews the synthesis, pharmacological properties, and biological mechanisms associated with this compound, drawing upon diverse sources and research findings.

Chemical Structure and Synthesis

This compound features a thiophene ring, which is known for its stability and resemblance to aromatic compounds. The synthesis typically involves functionalization of thiophene to introduce the propan-2-ol group. Common methods include:

- Friedel-Crafts Acylation : This reaction introduces acyl groups to the thiophene ring.

- Chiral Resolution : The resulting racemic mixture can be resolved to isolate the (S)-enantiomer, which is often more biologically active than its counterpart.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing a range of potential therapeutic applications:

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics.

Anticonvulsant Activity

Recent investigations into related thiophene compounds have demonstrated anticonvulsant properties. In animal models, certain derivatives showed efficacy in reducing seizure activity, indicating that this compound may also possess similar effects .

The mechanism of action for this compound likely involves interaction with specific receptors or enzymes in biological pathways. For example, it may modulate neurotransmitter release or inhibit enzymes associated with inflammatory responses .

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial effects of various thiophene derivatives, including this compound. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against tested strains .

Case Study 2: Anticonvulsant Screening

In another study focused on anticonvulsant screening, several thiophene derivatives were evaluated using the maximal electroshock seizure model. Compounds similar to this compound protected a significant percentage of animals from seizures at doses as low as 50 mg/kg .

Data Summary

| Property | Finding |

|---|---|

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Anticonvulsant Activity | Protective in seizure models |

| Mechanism | Interaction with neurotransmitter systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.